molecular formula C14H11ClO3 B5594277 2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone

2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No. B5594277
M. Wt: 262.69 g/mol
InChI Key: WAICHCBIEYJZRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorophenyl-dihydroxyphenyl ethanones involves condensation reactions and can be achieved through several methods, including reacting 2,4-dihydroxyacetophenone derivatives with chlorinated compounds under specific conditions. For example, Moskvina et al. (2015) outlined the preparation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone derivatives through a condensation reaction, leading to their heterocyclization to give an isoflavone, which can be further reacted to yield various heterocycles in good yields (Moskvina, Shilin, & Khilya, 2015).

Molecular Structure Analysis

The molecular structure of chlorophenyl-dihydroxyphenyl ethanones has been characterized through various techniques, including X-ray diffraction and computational methods. These analyses reveal intricate details about the compound's conformation, bond lengths, and angles, contributing to a deeper understanding of its reactivity and properties. For instance, Zheng et al. (2014) synthesized and analyzed the crystal structure of a related compound, providing insights into its molecular geometry and interactions within the crystal lattice (Zheng, Cui, & Rao, 2014).

Chemical Reactions and Properties

Chlorophenyl-dihydroxyphenyl ethanones participate in various chemical reactions, including condensation, cyclization, and nucleophilic addition. These reactions can lead to the formation of complex heterocyclic structures with potential pharmacological activities. For example, Majumdar (2016) discussed the hydrogen-bonded crystal structure presentation of a similar compound, highlighting its potential for forming supramolecular networks supported by π-π stacking interactions (Majumdar, 2016).

Scientific Research Applications

Synthesis and Chemical Transformations

  • A study by Moskvina et al. (2015) explored the condensation of related compounds, demonstrating the formation of various heterocyclic compounds, including isoflavones, isoxazoles, pyrazoles, and aminopyrimidines, indicating the potential of these compounds in synthesizing diverse chemical structures (Moskvina, Shilin, & Khilya, 2015).

Biocatalysis and Enantioselective Synthesis

  • Miao et al. (2019) researched the biotransformation of a similar compound for the highly stereoselective synthesis of a chiral intermediate, showcasing its potential in the synthesis of pharmaceuticals (Miao, Liu, He, & Wang, 2019).

Applications in Pharmaceutical Synthesis

  • The work of Karande and Rathi (2017) focused on the synthesis of derivatives for potential anti-inflammatory applications, highlighting the versatility of such compounds in medicinal chemistry (Karande & Rathi, 2017).

Bioorganic Chemistry and Biological Activities

  • Vásquez-Martínez et al. (2019) investigated benzyl phenyl ketone derivatives for their antibacterial and 5-lipoxygenase inhibitory activities, demonstrating the biological significance of these compounds (Vásquez-Martínez et al., 2019).

Antimicrobial Properties

  • Wanjari (2020) explored the antimicrobial activity of related heterocyclic compounds, indicating their potential use in combating bacterial infections (Wanjari, 2020).

Novel Organic Syntheses

  • Zheng et al. (2014) reported on the crystal structure of a derivative, shedding light on the structural characteristics essential for its chemical behavior and potential applications (Zheng, Cui, & Rao, 2014).

properties

IUPAC Name

2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-4-2-1-3-9(12)7-13(17)11-6-5-10(16)8-14(11)18/h1-6,8,16,18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAICHCBIEYJZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=C(C=C(C=C2)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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